N-(4-aminocyclohexyl)piperidine-4-carboxamide
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Overview
Description
N-(4-aminocyclohexyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C12H25N3O. It is known for its unique structure, which includes a piperidine ring and an aminocyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 4-aminocyclohexylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: N-(4-aminocyclohexyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides and other functionalized derivatives.
Scientific Research Applications
Chemistry: N-(4-aminocyclohexyl)piperidine-4-carboxamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of amide derivatives on cellular processes. It is also employed in the development of new biochemical assays .
Medicine: It is investigated for its role in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the production of polymers and coatings .
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Comparison: this compound stands out due to its unique combination of a piperidine ring and an aminocyclohexyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability, reactivity, and specificity in its interactions with molecular targets .
Properties
Molecular Formula |
C12H23N3O |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H23N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h9-11,14H,1-8,13H2,(H,15,16) |
InChI Key |
AFQWSFGFXALJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2CCNCC2 |
Origin of Product |
United States |
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